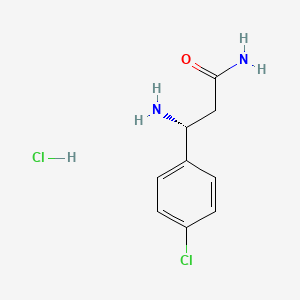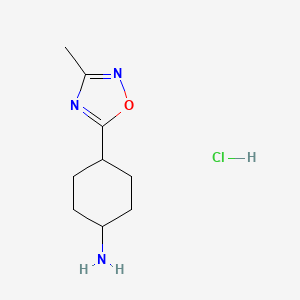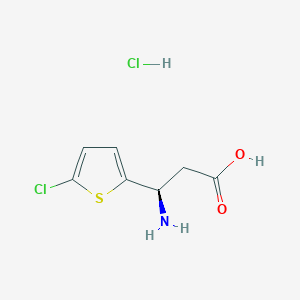
3-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride
Vue d'ensemble
Description
3-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride, or 3-TPMP-HCl, is a synthetic compound that belongs to the class of thiophene-containing heterocyclic compounds. It has a wide range of applications in the fields of scientific research, particularly in the areas of biochemistry and pharmacology. 3-TPMP-HCl is also known as 2-thiophen-3-ylmethylpyrrolidine hydrochloride and is a common building block for the synthesis of various organic compounds.
Applications De Recherche Scientifique
Pyrrolidine Derivatives in Drug Discovery
The pyrrolidine scaffold, including its derivatives like 3-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride, has been extensively utilized in medicinal chemistry for developing treatments for various human diseases. This interest stems from pyrrolidine's ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the molecule's stereochemistry, and increase three-dimensional coverage through a phenomenon called “pseudorotation”. Studies highlight the structural versatility of pyrrolidine in enhancing drug selectivity and biological activity, offering a comprehensive understanding of the stereochemical impact on the pharmacological profile of drug candidates (Li Petri et al., 2021).
Thiophene Analogues in Carcinogenic Evaluation
Thiophene, a core component of 3-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride, has been evaluated for its potential carcinogenicity, reflecting the broader implications of thiophene derivatives in health and safety research. The synthesis and evaluation of thiophene analogues of known carcinogens have provided insight into the possible health risks associated with such compounds. These studies are vital for understanding the carcinogenic potential of new thiophene-containing molecules, including 3-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride (Ashby et al., 1978).
Desulfurization and Reactivity Studies on Thiophene Derivatives
Research on the reactivity of thiophene derivatives on palladium surfaces sheds light on the fundamental processes of desulfurization, deoxygenation, and denitrogenation, essential for chemical synthesis and environmental remediation. These studies provide valuable insights into the chemical behavior of thiophene compounds, including 3-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride, under various conditions, highlighting their potential in industrial applications (Caldwell & Land, 1997).
Thiophene Structure-Activity Relationships
Investigations into the structure-activity relationships (SAR) of thiophene derivatives contribute to our understanding of their biological activities and therapeutic potentials. By examining the therapeutic properties of various thiophene compounds, researchers can identify the functional roles of thiophene moieties in biological systems, facilitating the design of more effective and safer drugs. This research underpins the development of thiophene-containing compounds for diverse therapeutic applications, including those related to 3-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride (Drehsen & Engel, 1983).
Propriétés
IUPAC Name |
3-(thiophen-2-ylmethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS.ClH/c1-2-9(11-5-1)6-8-3-4-10-7-8;/h1-2,5,8,10H,3-4,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEBXNGWAYGDAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thiophen-2-ylmethyl)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-(Methanesulfonylmethyl)phenyl]methanamine hydrochloride](/img/structure/B1445678.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B1445681.png)








![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride](/img/structure/B1445697.png)